molecular formula C19H16N2O3 B11104735 2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide

2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide

Cat. No.: B11104735
M. Wt: 320.3 g/mol
InChI Key: LJGDTCIGYKNKQN-UDWIEESQSA-N
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Description

2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C19H16N2O3. This compound is characterized by the presence of both hydroxyl and hydrazide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-hydroxy-2-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The hydroxyl and hydrazide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’~1~-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide
  • 2-Hydroxy-N’~1~-[(E)-1-(2-thienylmethylene)benzohydrazide
  • (E)-N’~1~-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide

Uniqueness

2-HYDROXY-N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both hydroxyl and hydrazide groups attached to a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C19H16N2O3/c1-12(20-21-19(24)16-8-4-5-9-17(16)22)14-11-10-13-6-2-3-7-15(13)18(14)23/h2-11,22-23H,1H3,(H,21,24)/b20-12+

InChI Key

LJGDTCIGYKNKQN-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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